Product packaging for Vestipitant Mesylate(Cat. No.:CAS No. 334476-64-1)

Vestipitant Mesylate

Cat. No.: B1261700
CAS No.: 334476-64-1
M. Wt: 587.6 g/mol
InChI Key: BHECXGHXWKHZOY-DXPOFMJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vestipitant Mesylate (CAS 334476-64-1) is a highly potent and selective small molecule antagonist of the Neurokinin 1 (NK1) receptor, which is the primary receptor for the tachykinin neuropeptide Substance P . By blocking the NK1 receptor, this compound modulates the neuroactive ligand-receptor interaction pathway, providing a valuable tool for investigating the role of Substance P in the central nervous system and peripheral tissues . This mechanism has been leveraged in numerous preclinical and clinical studies, supporting the utility of NK1 receptor blockade in scientific research on emesis, affective disorders, and sleep physiology . The compound has been investigated for a range of conditions, including as a potential antiemetic for postoperative nausea and vomiting (PONV), an anxiolytic, an antidepressant, and a treatment for sleep initiation and maintenance disorders (insomnia) and tinnitus . Its development highlights the research interest in the NK1 pathway. This compound is one of the most potent and selective NK1 receptor antagonists ever discovered and has demonstrated appropriate pharmacokinetic properties and in vivo activity in research settings . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28F7N3O4S B1261700 Vestipitant Mesylate CAS No. 334476-64-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

334476-64-1

Molecular Formula

C24H28F7N3O4S

Molecular Weight

587.6 g/mol

IUPAC Name

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid

InChI

InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1

InChI Key

BHECXGHXWKHZOY-DXPOFMJKSA-N

SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Other CAS No.

334476-64-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Studies of Vestipitant Mesylate

Neurokinin-1 Receptor (NK1R) Antagonism by Vestipitant (B1683824) Mesylate

The primary mechanism of action of vestipitant is its antagonism of the NK1R. wikipedia.org This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Substance P, is involved in various physiological processes, including pain transmission, inflammation, and emesis. nih.govnrf.com.auresearchgate.net By blocking the binding of Substance P to the NK1R, vestipitant can inhibit these downstream signaling pathways.

In Vitro Receptor Binding Affinity and Selectivity Profiling

In vitro studies have demonstrated that vestipitant possesses a high affinity for the human NK1 receptor. ncats.io Specifically, it has a reported pKi value of 9.4, indicating a strong binding affinity. nih.gov This high affinity contributes to its potency as an NK1R antagonist.

Furthermore, vestipitant exhibits high selectivity for the NK1R over other neurokinin receptors, such as the NK2 and NK3 receptors. mdpi.com This selectivity is crucial for minimizing off-target effects and ensuring that its pharmacological actions are primarily mediated through the NK1R. The selectivity profile is determined by testing the compound's binding affinity against a panel of different receptors.

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with its receptor. oncodesign-services.comgiffordbioscience.com In the case of vestipitant, these assays typically involve the use of a radiolabeled form of a known NK1R ligand, such as [³H]Substance P. mdpi.com

In competition binding studies, various concentrations of unlabeled vestipitant are incubated with the receptor preparation and the radioligand. By measuring the displacement of the radioligand by vestipitant, the inhibitory constant (Ki) can be determined. giffordbioscience.com These studies have confirmed the high affinity of vestipitant for the NK1R. ncats.io The assay format can be a filtration assay, where the receptor-bound radioligand is separated from the free radioligand by filtration, or a scintillation proximity assay (SPA), which does not require a separation step. giffordbioscience.com

Functional Antagonism of Substance P-Mediated Responses in Cellular Systems

Beyond simple binding, functional assays are essential to demonstrate that vestipitant acts as an antagonist, blocking the biological effects of Substance P. These assays are typically performed in cellular systems that express the NK1R. Upon activation by Substance P, the NK1R couples to G-proteins, leading to downstream signaling events such as the mobilization of intracellular calcium (Ca²⁺) or the phosphorylation of extracellular signal-regulated kinase (ERK). ncats.iomedchemexpress.com

Studies have shown that vestipitant potently blocks Substance P-mediated phosphorylation of ERK. ncats.io In functional assays measuring calcium mobilization, vestipitant would be expected to inhibit the increase in intracellular calcium induced by Substance P. The ability of vestipitant to inhibit these responses confirms its role as a functional antagonist of the NK1R.

Allosteric Modulation and Orthosteric Binding Site Characterization

The binding of vestipitant to the NK1R is characterized as competitive with Substance P, suggesting it binds to the orthosteric site—the same site as the endogenous ligand. researchgate.net This is in contrast to allosteric modulators, which bind to a different site on the receptor and can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the orthosteric ligand. nih.govnih.govfrontiersin.org The competitive nature of vestipitant's binding has been demonstrated in functional assays where increasing concentrations of vestipitant cause a rightward shift in the concentration-response curve of Substance P without reducing the maximal response. researchgate.net

Receptor Occupancy Studies in Preclinical Models

To understand the relationship between drug dose, plasma concentration, and the engagement of the target receptor in a living organism, receptor occupancy (RO) studies are conducted in preclinical models. bioagilytix.comprecisionformedicine.com These studies are critical for predicting the therapeutic dose in humans.

Methodologies for Quantifying Central and Peripheral NK1R Occupancy

A key methodology for quantifying NK1R occupancy in both the central nervous system and peripheral tissues is positron emission tomography (PET). nih.govoup.com PET imaging utilizes a radiotracer that specifically binds to the target receptor. By imaging the distribution of the radiotracer before and after administration of the drug, the percentage of receptors occupied by the drug can be calculated. amegroups.org

For vestipitant, PET studies have been conducted to determine its central NK1R occupancy. nih.govoup.com These studies have shown that vestipitant can achieve high levels of receptor occupancy in the brain. nih.govoup.com For instance, a single dose of 15 mg of vestipitant resulted in approximately 90% NK1 receptor occupancy in the frontal cortex at 24 hours post-administration. nih.govnih.gov

Correlation between Receptor Occupancy and Pharmacological Effects in Animal Models

The pharmacological activity of vestipitant is directly linked to its ability to occupy neurokinin-1 (NK1) receptors in the brain. Studies utilizing positron emission tomography (PET) have provided quantitative insights into this relationship. In one such study, a single 15 mg dose of vestipitant was shown to achieve approximately 90% occupancy of NK1 receptors. nih.gov This high level of receptor engagement was correlated with significant hypnotic effects in a clinical study on patients with primary insomnia, where vestipitant demonstrated improvements in sleep onset and maintenance parameters. nih.gov

The principle that a certain threshold of receptor occupancy is necessary for therapeutic effect is well-established for NK1 antagonists. mdpi.com The specific level of occupancy required can differ depending on the pathological condition being targeted. mdpi.com For instance, while high receptor occupancy by vestipitant is linked to its effects on sleep, antidepressant activity with other NK1 antagonists is thought to necessitate nearly 100% receptor occupancy. mdpi.com The plasma concentration of the drug can serve as a proxy for estimating central receptor occupancy in the absence of direct imaging. mdpi.com This correlation between the extent of receptor binding and the manifestation of a pharmacological response underscores the mechanism-based action of vestipitant.

Binding Kinetics and Receptor Residence Time

The interaction between a drug and its target receptor is a dynamic process characterized by rates of association and dissociation. msdmanuals.com Binding kinetics, particularly the dissociation rate constant (k_off), defines the time a drug molecule remains bound to its receptor. nih.govexcelleratebio.com The reciprocal of this rate constant (1/k_off) is known as the drug-target residence time. frontiersin.orgresearchgate.net A long residence time, resulting from a slow dissociation rate, can lead to a prolonged pharmacological effect, sometimes making the antagonist's action seem insurmountable. msdmanuals.comfrontiersin.orguniversiteitleiden.nl This is because the sustained receptor occupancy can persist even as the concentration of the drug in the bloodstream decreases. excelleratebio.comfrontiersin.org For G protein-coupled receptors (GPCRs) like the NK1 receptor, residence time has emerged as a critical parameter that can be a better predictor of in vivo efficacy than traditional affinity measurements alone. nih.govresearchgate.net

Dissociation Rate Constants of Vestipitant Mesylate from NK1R

Specific quantitative data for the dissociation rate constant (k_off) of vestipitant from the NK1 receptor is not prominently detailed in publicly available literature. However, its pharmacological profile provides strong evidence of its kinetic behavior. Studies have described the antagonism of vestipitant at the NK1 receptor as insurmountable. researchgate.net This characteristic is not believed to stem from a truly non-competitive mechanism but rather from a very slow dissociation of the vestipitant-NK1R complex. researchgate.net This slow kinetic profile indicates a prolonged residence time at the receptor, which is a key feature of its molecular pharmacology.

Comparison of Binding Kinetics with Other NK1R Antagonists (e.g., Aprepitant (B1667566), Casopitant)

The kinetic profile of vestipitant is comparable to that of other potent, non-peptide NK1 receptor antagonists known for their clinical efficacy, such as aprepitant, casopitant, and netupitant. researchgate.net These compounds are also characterized by slow dissociation from the NK1 receptor, which contributes to their insurmountable antagonism and sustained action. researchgate.net

Aprepitant, the most extensively studied antagonist in this class, demonstrates this principle clearly. It is known to be a slowly dissociating antagonist. researchgate.net One study reported a slow dissociation rate (k_off) for aprepitant of 0.0054 min⁻¹, which corresponds to a residence time (t½) of 154 minutes at room temperature. researchgate.net This slow-binding kinetic profile is a shared characteristic among the most effective NK1 receptor antagonists.

CompoundReported Dissociation Behavior from NK1RKinetic Characteristic
VestipitantDescribed as having insurmountable action due to slow dissociation. researchgate.netSlow
AprepitantReported k_off of 0.0054 min⁻¹. researchgate.netSlow
CasopitantDescribed as having insurmountable action similar to aprepitant and vestipitant. researchgate.netSlow
NetupitantDescribed as having insurmountable action similar to aprepitant and vestipitant. researchgate.netSlow

Implications of Receptor Residence Time for Sustained Pharmacological Action

The long receptor residence time of vestipitant and similar NK1 receptor antagonists has significant implications for the duration of their pharmacological effects. A slow dissociation rate ensures that the NK1 receptors remain occupied and inhibited for an extended period, which is not solely dependent on the drug's plasma half-life. researchgate.net This sustained target engagement is directly correlated with long-lasting in vivo efficacy. researchgate.net

The case of aprepitant provides a powerful illustration of this concept. In vivo animal studies have shown that a single dose of aprepitant can lead to 100% occupancy of striatal NK1 receptors for more than 48 hours. researchgate.nettouchoncology.com Remarkably, this high level of receptor occupancy persists even after the concentration of aprepitant in the brain tissue is no longer detectable (after 24 hours). researchgate.nettouchoncology.com This demonstrates that the duration of the drug's effect is governed by its receptor residence time rather than its pharmacokinetic profile in the tissue. researchgate.net Given that vestipitant exhibits similar slow dissociation kinetics, its long residence time at the NK1 receptor is likewise responsible for its sustained pharmacological action. researchgate.net This kinetic advantage allows for effective and prolonged blockade of the substance P/NK1 receptor signaling pathway. arvojournals.orgamegroups.org

Preclinical Pharmacodynamics and Efficacy Research in Animal Models

Vestipitant (B1683824) Mesylate Modulation of Neuropeptidergic Systems

Impact on Substance P Signaling Pathways

Vestipitant mesylate exerts its primary pharmacological effect by acting as an antagonist at the neurokinin-1 (NK-1) receptor, the principal receptor for the neuropeptide Substance P. Substance P is a key player in various physiological and pathophysiological processes, including pain transmission, inflammation, and stress responses. By binding to and blocking the NK-1 receptor, this compound effectively inhibits the downstream signaling cascade initiated by Substance P. This antagonistic action prevents the physiological responses typically triggered by Substance P release, which is often heightened in response to environmental stressors. The affinity of vestipitant for the human NK-1 receptor is high, with a reported pKi of 9.4. The rank order of affinity for tachykinins at this receptor is Substance P > Substance K > Neuromedin-K.

Investigation of Downstream Molecular and Cellular Effects

The blockade of Substance P signaling by this compound leads to a cascade of downstream molecular and cellular events. One significant effect is the inhibition of Substance P-mediated phosphorylation of the extracellular signal-regulated kinase (ERK). ERK is a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. In the context of cancer research, antagonism of the NK-1 receptor has been shown to block the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, which is vital for cell survival. Furthermore, NK-1 receptor antagonists can promote apoptosis of cancer cells.

Preclinical studies have also suggested that the interaction between the serotonergic and neurokinin systems is significant. Pharmacological or genetic inhibition of the NK-1 receptor has been demonstrated to increase serotonergic activity. This effect appears to be mediated by noradrenergic neurons, as the selective lesion of these neurons prevents the enhancement of serotonin (B10506) firing activity by NK-1 receptor antagonists.

Behavioral Pharmacology Studies in Established Animal Models

The preclinical efficacy of this compound has been evaluated in a variety of established animal models to assess its potential as an anxiolytic, antidepressant, and anti-emetic agent.

Anxiolytic-like Effects in Rodent Models (e.g., Elevated Plus Maze, Light-Dark Box)

Vestipitant has demonstrated anxiolytic-like effects in several rodent models of anxiety. The elevated plus maze (EPM), a widely used test to assess anxiety-related behavior in rodents, relies on the animal's natural aversion to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Studies have shown that vestipitant produces anxiolytic effects in the EPM.

Similarly, the light-dark box test is another common model for screening anxiolytic drugs. This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds typically increase the time spent in the light compartment.

Table 1: Anxiolytic-like Effects of Vestipitant in Rodent Models

Animal Model Effect of Vestipitant Reference

Investigation of this compound in Animal Models of Insomnia and Sleep Architecture

While direct preclinical studies of this compound specifically in animal models of insomnia are not extensively detailed in the public domain, the rationale for its investigation is grounded in the well-established role of the neurokinin-1 (NK1) receptor system in sleep-wake regulation. Substance P, the primary ligand for the NK1 receptor, is understood to promote arousal. nih.gov Consequently, antagonizing this receptor with a compound like vestipitant is hypothesized to facilitate sleep.

Evidence from human studies on vestipitant provides a strong basis for its expected effects on sleep architecture in preclinical models. In clinical trials involving patients with primary insomnia, vestipitant demonstrated improvements in sleep maintenance. nih.govnih.gov Key findings that would be anticipated in corresponding animal models include:

Reduced Wake After Sleep Onset (WASO): A primary measure of sleep maintenance, a reduction in WASO would indicate fewer and shorter awakenings after initially falling asleep. nih.govnih.gov

Changes in Sleep Stages: Human studies with vestipitant have shown an increase in stage 2 sleep and a decrease in slow-wave sleep (stages 3 and 4). nih.gov It is plausible that similar alterations in non-REM sleep stages would be observed in animal models.

The effects of vestipitant on sleep architecture are thought to be mediated by its action on NK1 receptors located in key brain regions involved in sleep regulation, such as the thalamus, hypothalamus, and brainstem. nih.gov

Table 1: Expected Effects of this compound on Sleep Parameters in Animal Models of Insomnia

Parameter Expected Effect Rationale
Total Sleep Time (TST) Increase Blockade of arousal-promoting Substance P/NK1R signaling. nih.gov
Wake After Sleep Onset (WASO) Decrease Improved sleep continuity and maintenance. nih.govnih.gov
Sleep Latency Decrease Facilitation of sleep onset.
Non-REM Sleep Increase in Stage 2 Consistent with findings in human studies, possibly indicating a thalamic effect. nih.gov
Slow-Wave Sleep (SWS) Decrease Observed in human trials, suggesting a shift in sleep architecture. nih.gov
REM Sleep Variable/No significant change Human data suggests minimal to no direct effect on REM sleep duration. nih.gov

Exploration of this compound in Animal Models of Tinnitus

Animal models are crucial for studying tinnitus, often induced by noise trauma or administration of ototoxic substances like salicylate. turnerscientific.comconicet.gov.ar Behavioral tests, such as gap-prepulse inhibition of the acoustic startle reflex (GPIAS) and conditioned suppression paradigms, are employed to assess the presence of tinnitus in these models. turnerscientific.com

The rationale for exploring vestipitant in this context includes:

Modulation of Neuronal Hyperexcitability: Tinnitus is associated with increased spontaneous firing rates and neuronal synchrony in auditory pathways following hearing loss. turnerscientific.com By antagonizing NK1 receptors, which are involved in excitatory neurotransmission, vestipitant could potentially dampen this aberrant neuronal activity.

Neuroinflammation: The Substance P/NK1R system is a key player in neuroinflammatory processes. jneurology.com As neuroinflammation can contribute to the central changes underlying tinnitus, an NK1R antagonist like vestipitant could exert therapeutic effects by mitigating these processes.

Although direct evidence is limited, the co-administration of vestipitant with other agents, such as paroxetine, has been proposed for the treatment of tinnitus symptoms, suggesting a potential synergistic or complementary mechanism of action. google.com

Neurophysiological and Electrophysiological Assessments

Effects of this compound on Neuronal Activity in Brain Regions Associated with NK1R

This compound, as a potent and selective NK1 receptor antagonist, is expected to modulate neuronal activity primarily in brain regions with high densities of these receptors. Substance P and NK1 receptors are widely distributed throughout the central nervous system, playing significant roles in various physiological and pathological processes. nih.gov

Key brain regions where vestipitant would exert its effects include:

Amygdala and Hypothalamus: These areas are integral to the processing of emotion and stress. nih.gov The presence of NK1 receptors in these regions suggests that vestipitant could modulate neuronal responses to stressful stimuli.

Locus Coeruleus and Raphe Nuclei: These brainstem nuclei are critical for regulating arousal, wakefulness, and REM sleep. nih.gov By antagonizing NK1 receptors in these areas, vestipitant can influence the activity of noradrenergic and serotonergic systems, thereby promoting sleep.

Brainstem Vomiting Centers: The area postrema and the nucleus solitarius have high concentrations of NK1 receptors and are crucial for the emetic reflex. nih.gov The antiemetic effects of other NK1 receptor antagonists are attributed to their action in these regions.

Substantia Nigra: High levels of Substance P are found in the substantia nigra, where it interacts with NK1 receptors on dopaminergic neurons. jneurology.com This interaction is involved in the regulation of dopamine (B1211576) release.

In preclinical models, techniques such as in vivo electrophysiology and c-Fos imaging could be used to directly measure the impact of vestipitant on neuronal firing rates and activation patterns in these specific brain nuclei.

Electroencephalography (EEG) and Sleep Architecture Analysis in Preclinical Species

Electroencephalography (EEG) is a powerful tool for assessing the effects of pharmacological compounds on brain activity and sleep-wake states in preclinical species. synapcell.compsychogenics.com For a compound like this compound, pharmaco-EEG studies in animals would be essential to characterize its hypnotic profile and translational potential.

Based on clinical findings, the expected EEG and sleep architecture changes following vestipitant administration in preclinical models would include:

Increased Power in Sleep-Related Frequencies: An increase in EEG power in frequency bands associated with sleep, such as delta and theta, might be anticipated during non-REM sleep.

Alterations in Sleep Spindles: Given the observed increase in stage 2 sleep in humans, which is characterized by sleep spindles, vestipitant may influence the number and density of these thalamocortical oscillations. nih.gov

Quantitative Sleep Architecture Changes: EEG and electromyography (EMG) recordings allow for the precise quantification of time spent in different vigilance states (wakefulness, NREM sleep, REM sleep). synapcell.com Preclinical studies would likely confirm the findings from human trials, showing increased NREM sleep and reduced wakefulness. nih.gov

Spectral analysis of the EEG signal can provide a more detailed fingerprint of a compound's effect on brain oscillations. nih.gov In contrast to GABA-A modulators, which can produce marked disruptions in EEG spectral profiles, some novel hypnotics show a more naturalistic sleep profile. nih.gov Preclinical EEG studies would help to position vestipitant within this landscape, providing insights into its mechanism of action relative to other sleep-promoting agents.

Table 2: Anticipated EEG and Sleep Architecture Findings for Vestipitant in Preclinical Models

Measurement Expected Finding Significance
Sleep Architecture
Time in NREM Sleep Increased Demonstrates hypnotic/sleep-promoting effect. nih.gov
Time in Wakefulness Decreased Corresponds to reduced WASO and improved sleep maintenance. nih.govnih.gov
Time in REM Sleep No significant change Suggests a primary effect on NREM sleep regulation. nih.gov
Quantitative EEG (qEEG)
NREM Delta Power Potentially Increased Reflects the depth and restorative quality of sleep.
Sleep Spindle Density Potentially Increased Correlates with the increase in stage 2 sleep and may indicate thalamic engagement. nih.gov
Wake EEG Profile No significant change Absence of next-day residual sedative effects. nih.gov

Preclinical Pharmacokinetics and Metabolism Research of Vestipitant Mesylate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

A comprehensive understanding of a drug candidate's ADME properties is fundamental in preclinical development. These studies help predict the compound's behavior in humans, including its bioavailability, distribution to target tissues, and routes of elimination. For Vestipitant (B1683824), while specific data tables are not published in the public domain, the general scope of these investigations can be inferred from standard industry practices.

In Vitro ADME Screening Assays (e.g., Microsomal Stability, Plasma Stability, Permeability)

In the early stages of drug discovery, a battery of in vitro assays is typically performed to assess the fundamental properties of a compound. These assays predict its behavior in a biological system.

Microsomal Stability: These assays evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Specific data on the half-life or intrinsic clearance of Vestipitant in human or preclinical species' liver microsomes are not publicly available.

Plasma Stability: The stability of a drug in plasma is crucial for its ability to circulate and reach its target. There is no published data detailing the stability of Vestipitant in plasma from various species.

Permeability: Assays such as the Caco-2 cell monolayer model are used to predict intestinal absorption and potential for blood-brain barrier penetration. While Vestipitant was developed for central nervous system (CNS) disorders, implying brain penetration, specific permeability coefficients (Papp) have not been disclosed. lookchem.comgoogleapis.com

In Vivo Preclinical Pharmacokinetic Profiling across Species

Following in vitro screening, in vivo pharmacokinetic studies are conducted in various animal models (commonly rodents like rats and non-rodents like dogs or monkeys) to understand how the drug is absorbed, distributed, and eliminated in a whole organism. For Vestipitant, it is stated to have a "good pharmacokinetic (PK) profile," but specific parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability are not available in published literature. researchgate.netnih.gov

A clinical study protocol noted that in humans, co-administration of Vestipitant with paroxetine, a known inhibitor of the cytochrome P450 enzyme CYP2D6, did not result in relevant changes to Vestipitant plasma concentrations. amazonaws.com This suggests that CYP2D6 may not be a primary metabolic pathway for Vestipitant in humans, but this is an indirect clinical observation and not direct preclinical evidence.

Tissue Distribution and Blood-Brain Barrier Penetration Studies

For a CNS-acting drug like Vestipitant, understanding its ability to cross the blood-brain barrier (BBB) and distribute to the brain is critical. googleapis.com While its development for CNS indications strongly implies successful brain penetration was achieved in preclinical models, quantitative data such as brain-to-plasma concentration ratios have not been made public. researchgate.net

Metabolic Pathways and Enzyme Systems Involved in Vestipitant Mesylate Biotransformation

Identifying how a drug is metabolized is crucial for predicting drug-drug interactions and understanding inter-individual variability in patients. This involves identifying the major metabolites and the enzyme systems responsible for their formation.

Identification of Major Metabolites in Preclinical Models

The process of drug development includes the identification of major metabolites in preclinical species and a comparison to those found in humans to ensure that the animal models used for toxicology studies provide adequate safety coverage. nih.gov There is no publicly available information identifying the major metabolic products of Vestipitant in preclinical models.

Characterization of Cytochrome P450 and Non-CYP Metabolizing Enzymes

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the phase I metabolism of many drugs. shimadzu.com.cnnih.gov Reaction phenotyping studies are conducted to determine which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a drug's metabolism. For Vestipitant, there is no published data from in vitro studies with recombinant human CYP enzymes or human liver microsomes to characterize its metabolic pathways.

Chemical Synthesis and Process Development of Vestipitant Mesylate

Medicinal Chemistry Synthesis Approaches

The initial routes to Vestipitant (B1683824) were designed for the rapid production of small quantities for pharmacological testing and were not optimized for scale, safety, or efficiency.

The early routes highlighted several areas requiring significant improvement for scalability. The initial synthetic route, as devised from medicinal chemistry, used several dangerous reagents and resulted in low yields and high levels of waste. researchgate.net This necessitated a targeted research and development effort, employing novel techniques and extensive route scouting to devise a new, more efficient synthetic pathway. acs.orgresearchgate.netallfordrugs.com

Vestipitant possesses two stereocenters, making its stereoselective synthesis a critical challenge. The desired (R,S) configuration is crucial for its pharmacological activity. cardiff.ac.uk Early methods often relied on classical resolution to separate the desired diastereomer, an inefficient process that inherently limits the maximum yield to 50%. acs.org

A significant breakthrough in the synthesis of a key chiral intermediate, an optically pure arylpiperazine, was the replacement of a classical resolution step with a more efficient dynamic kinetic resolution (DKR). acs.org This technique allows for the in-situ conversion of the unwanted stereoisomer into the desired one, theoretically enabling a 100% yield. The DKR of α-bromoacid derivatives, for example, has emerged as a key strategy for the stereoselective synthesis of α-substituted acid derivatives through nucleophilic substitution. rsc.org The use of ketoreductases (KREDs) has also been explored as a powerful biocatalytic method for the stereoselective reduction of ketone precursors to chiral alcohols, which are versatile intermediates for active pharmaceutical ingredients like Vestipitant. cardiff.ac.uk

ChallengeMedicinal Chemistry ApproachImproved Approach
StereocontrolClassical resolution of diastereomersDynamic Kinetic Resolution (DKR)
Yield LimitationMax 50% for the desired isomerTheoretically up to 100%
Precursor SynthesisStandard ketone reductionBiocatalytic reduction using KREDs

Process Chemistry and Scalable Manufacturing Route Development

The transition from a medicinal chemistry route to a scalable manufacturing process involved a complete re-evaluation and optimization of the synthesis, focusing on safety, efficiency, cost-effectiveness, and environmental impact.

A primary goal of process development was to enhance the safety and environmental profile of the synthesis. The initial routes relied on several hazardous reagents that are problematic on an industrial scale. medkoo.comresearchgate.netacs.org

Key achievements in this area include:

Replacement of Triphosgene: The use of the highly toxic and hazardous reagent triphosgene, employed for the creation of an intermediate carbamoyl (B1232498) chloride, was successfully eliminated. acs.orgresearchgate.netallfordrugs.com This significantly enhanced the safety of the process.

In-situ Generation of Borane (B79455): The need to purchase and store large quantities of dangerous and expensive borane (BH3) was obviated by generating it in situ from sodium borohydride (B1222165) (NaBH4) and a Lewis acid like boron trifluoride etherate (BF3·THF). researchgate.net This also allowed for the replacement of chlorinated solvents, further reducing the environmental impact and waste. researchgate.net

Hazardous ReagentUse in Early SynthesisReplacement StrategyBenefit
TriphosgeneFormation of carbamoyl chloride intermediateAlternative reagents/pathwaysEnhanced safety, yield, and throughput. acs.orgallfordrugs.com
Borane (BH3)Reduction stepIn-situ generation from NaBH4/BF3·THFAvoids storage/handling of dangerous reagent, reduces waste. researchgate.net
Chlorinated SolventsReaction mediumAlternative, less harmful solventsImproved safety and reduced environmental impact. researchgate.net

A major focus of the process chemistry effort was the development of a pilot-plant-suitable process for manufacturing the optically pure arylpiperazine derivative, a crucial building block for Vestipitant. acs.orgresearchgate.netallfordrugs.com This involved developing a scalable and robust method that consistently produced the intermediate with high chiral purity. The work resulted in a new synthetic route that was successfully implemented on a pilot-plant scale. researchgate.netallfordrugs.com This optimized process for the key chiral arylpiperazine urea (B33335) was described as the successful culmination of the development work. acs.org The development of this scalable route was broken down and reported in multiple parts, detailing the optimization of each stage of the synthesis for pilot-plant suitability. acs.orgresearchgate.netacs.org

Analytical Methodologies for Purity and Characterization of Vestipitant Mesylate

The control of purity and the comprehensive characterization of Active Pharmaceutical Ingredients (APIs) are paramount in drug development and manufacturing. For this compound, a potent and selective NK1 receptor antagonist, a suite of sophisticated analytical methodologies is employed to ensure its quality, consistency, and safety. These methods are crucial for monitoring the manufacturing process, controlling impurity levels, and adhering to stringent regulatory standards.

Advanced Chromatographic and Spectroscopic Techniques in Process Control

The in-process control and final release testing of this compound rely on a combination of advanced chromatographic and spectroscopic techniques. These methods provide both quantitative data on purity and qualitative information on the structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode due to its versatility and compatibility with a wide range of organic molecules. scirp.org The selection of a suitable stationary phase, such as a C18 column, provides the necessary hydrophobicity to retain Vestipitant and separate it from polar and non-polar impurities. innovareacademics.in The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve efficient separation. japsonline.comekb.eg Gradient elution is often preferred to resolve a wide range of impurities with varying polarities within a reasonable timeframe. google.com Detection is commonly performed using a UV detector at a wavelength where Vestipitant exhibits maximum absorbance, ensuring high sensitivity. bioline.org.br

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. conicet.gov.ar Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecular structure, confirming the identity of the API and providing a quantitative measure of its purity through quantitative NMR (qNMR). conicet.gov.ar Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are utilized to unambiguously assign all proton and carbon signals, which is critical for the structural confirmation of the desired molecule and the identification of any unknown impurities. conicet.gov.ar

The hyphenation of liquid chromatography with mass spectrometry (LC-MS) and NMR (LC-NMR) offers a powerful approach for the on-line separation and identification of impurities. americanpharmaceuticalreview.comwisdomlib.org LC-MS provides molecular weight information and fragmentation patterns of eluted peaks, which is invaluable for the tentative identification of process-related impurities and degradation products. americanpharmaceuticalreview.com LC-NMR allows for the acquisition of NMR spectra of impurities as they are separated by the HPLC system, providing definitive structural information without the need for offline isolation. nih.gov This technique has been successfully applied to the identification of impurities in Vestipitant (also known as GW597599). nih.gov

Below is a table summarizing typical chromatographic conditions used for the analysis of mesylate salts, which are applicable to this compound.

ParameterTypical Conditions
Chromatography Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile)
Flow Rate 0.8 - 1.2 mL/min
Detection UV/Photodiode Array (PDA) at a specified wavelength (e.g., 210-270 nm) or Mass Spectrometry (MS)
Injection Volume 10 - 50 µL
Column Temperature 30 - 40 °C

Identification and Characterization of Process-Related Impurities (e.g., Mesylate Ester Contaminants)

The manufacturing process of this compound, like any multi-step chemical synthesis, can generate various process-related impurities. conicet.gov.ar These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. scispace.com The identification, characterization, and control of these impurities are critical to ensure the safety and efficacy of the final drug substance.

One notable impurity identified during the synthesis of Vestipitant was a biphenyl (B1667301) impurity, which was initially misidentified as a symmetric biphenyl. nih.gov Through the use of high-resolution NMR (HR-NMR) and LC-NMR, its correct structure was elucidated, highlighting the importance of these advanced spectroscopic techniques in understanding impurity formation pathways. nih.gov The combined application of LC-NMR and LC-MS has been instrumental in characterizing the major impurities present in the mother liquor of Vestipitant crystallization, with the final structural confirmation being achieved through the synthesis of the impurity standards. nih.govresearchgate.net

A significant concern in the manufacturing of mesylate salts is the potential formation of genotoxic impurities (GTIs), specifically mesylate esters. These esters can be formed by the reaction of methanesulfonic acid with residual alcohols present in the reaction mixture. Alkyl mesylates are known to be alkylating agents with mutagenic potential. researchgate.netresearchgate.net Therefore, highly sensitive analytical methods are required to detect and quantify these impurities at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile genotoxic impurities like short-chain alkyl mesylates. researchgate.net For less volatile mesylate esters, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. rsc.org The development of such methods often involves derivatization to enhance the chromatographic properties or detector response of the target analytes. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes in mass spectrometry are employed to achieve the low detection limits required by regulatory guidelines. americanpharmaceuticalreview.com

The table below outlines the analytical approaches for the identification and characterization of process-related impurities in this compound.

Impurity TypeAnalytical Techniques for Identification and Characterization
Starting Materials & Intermediates HPLC (for quantification), LC-MS (for identification based on molecular weight), and comparison with authentic reference standards.
By-products (e.g., Biphenyl Impurity) Isolation by preparative HPLC followed by full characterization using HR-NMR (¹H, ¹³C, 2D NMR) and MS. LC-NMR and LC-HRMS for online identification without isolation. nih.govnih.gov
Mesylate Ester Contaminants Highly sensitive methods such as GC-MS (for volatile esters) or LC-MS/MS (for less volatile esters). scirp.orgresearchgate.net Development of specific methods to detect potential esters formed from residual solvents or alcohol-containing functional groups in the synthetic route.
Degradation Products Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) followed by analysis using stability-indicating HPLC methods coupled with MS to identify and characterize the degradation products.

Drug Discovery and Preclinical Development Paradigms for Vestipitant Mesylate

Target Identification and Validation within the Neurokinin System

Rationale for NK1R as a Therapeutic Target in Neurological and Gastrointestinal Disorders

The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor that is the preferred target for the neuropeptide Substance P (SP). nih.govidrblab.net The SP/NK1R system is widely distributed throughout the central and peripheral nervous systems, as well as in various other tissues, and is implicated in a multitude of physiological and pathophysiological processes. nih.govjneurology.com This widespread presence and involvement in key biological pathways make the NK1R a compelling therapeutic target for a range of disorders.

Intensive research has linked the SP-NK1R system to nausea, pain, inflammation, depression, and anxiety. nih.gov In the context of gastrointestinal disorders, NK1R antagonists have shown efficacy in controlling chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). wikipedia.orgresearchgate.net The rationale for targeting NK1R in these conditions stems from the receptor's role in mediating emetic signals in the brain. wikipedia.org

In neurological disorders, the involvement of the SP/NK1R system in pain, mood, and stress-related behaviors provides a strong basis for the development of NK1R antagonists as potential treatments for depression and anxiety. researchgate.net Furthermore, evidence suggests that the SP/NK1R system plays a role in neuroinflammation, making it a target for neurodegenerative diseases. jneurology.com The ability of NK1R antagonists to block the actions of SP is seen as a promising therapeutic strategy for these conditions. jneurology.com

High-Throughput Screening and Hit Identification Strategies for NK1R Antagonists

The discovery of non-peptide NK1R antagonists was significantly advanced by high-throughput screening (HTS) of chemical libraries. nih.gov This process involves testing large numbers of compounds to identify those that exhibit the desired biological activity against the target receptor. The initial discovery of the non-peptide NK1R antagonist CP-96,345 by Pfizer through HTS was a pivotal moment in the field, sparking extensive research efforts to develop antagonists with improved pharmacological properties. nih.gov

HTS campaigns are typically followed by "hit-to-lead" optimization, where promising initial compounds ("hits") are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net For NK1R antagonists, these screening and optimization efforts have led to the identification of several generations of compounds with diverse chemical scaffolds. nih.govresearchgate.net

Virtual screening techniques, which use computational models to predict the binding of compounds to the target receptor, have also been employed in the discovery of NK1R antagonists. nih.gov These in silico methods can efficiently screen vast virtual libraries of compounds, prioritizing those with a higher likelihood of being active for subsequent experimental testing. nih.govceon.rs This approach can accelerate the drug discovery process and reduce the resources required for large-scale experimental screening. ceon.rs

Lead Optimization and Structure-Activity Relationship (SAR) Studies of Vestipitant (B1683824) Mesylate Analogues

Following the identification of initial lead compounds, the process of lead optimization aims to enhance their therapeutic potential. researchgate.net This involves systematic chemical modifications to improve key attributes such as potency, selectivity, and pharmacokinetic properties. technologynetworks.com A crucial aspect of this phase is the elucidation of structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. excelra.com

Chemical Modifications and Their Impact on NK1R Affinity and Selectivity

The development of Vestipitant and other NK1R antagonists has been guided by extensive SAR studies. wikipedia.orgnih.gov For instance, the evolution from the early antagonist CP-96,345 to the more refined CP-99,994 involved replacing a quinuclidine (B89598) ring with a piperidine (B6355638) ring and a benzhydryl group with a benzyl (B1604629) group. wikipedia.org Further modifications, such as the introduction of a 3,5-bistrifluoromethyl benzylether piperidine in place of the 2-methoxy benzylamine (B48309) moiety of CP-99,994, led to compounds with improved properties. wikipedia.org

For Vestipitant analogues, research has shown that modifications to the piperidine ring and its substituents are critical for NK1R affinity and selectivity. wikipedia.org Studies have demonstrated that adding an N-heteroaryl-2-phenyl-3-(benzyloxy) group to the piperidine can yield a selective NK1R antagonist. wikipedia.org The spatial arrangement of substituents on the piperidine ring, specifically the dihedral angle between groups at the C-2 and C-3 positions, has also been identified as crucial for activity. wikipedia.org

The table below summarizes the impact of certain chemical modifications on NK1R affinity, based on published research on NK1R antagonists.

Compound/Analogue Modification Impact on NK1R Affinity (pKi) Reference
Vestipitant-9.6 lookchem.com
Analogue 2bFive-membered ring derivative7.2 lookchem.com
Analogue 3bCyclization of type B9.3 lookchem.com
Analogue 4bSaturated analogue of 3b8.2 lookchem.com
Analogue 6Quaternary center at benzylic position9.3 lookchem.com

This table is illustrative and based on data for Vestipitant analogues. pKi is the negative logarithm of the inhibitory constant (Ki) and a higher value indicates greater affinity.

Design and Synthesis of Constrained Analogues for Enhanced Activity

To further refine the pharmacological profile of Vestipitant, researchers have designed and synthesized conformationally constrained analogues. nih.gov This strategy aims to lock the molecule into a specific, biologically active conformation, which can lead to enhanced potency and selectivity. By reducing the molecule's flexibility, it is possible to improve its binding to the target receptor and potentially reduce off-target effects.

A study exploring conformationally restricted analogues of Vestipitant led to the discovery of novel compounds with high in vitro potency. nih.gov Two of these compounds demonstrated good pharmacokinetic profiles and showed anxiolytic-like effects in a preclinical model. nih.gov This research highlighted the value of introducing conformational constraints as a strategy for optimizing lead compounds. nih.gov The synthesis of these analogues often involves complex multi-step chemical processes to build the desired rigid scaffold. lookchem.com

Investigational New Drug (IND)-Enabling Preclinical Studies

Before a new drug candidate can be tested in humans, a comprehensive set of preclinical studies, known as Investigational New Drug (IND)-enabling studies, must be completed. wuxiapptec.comallucent.com The primary goal of these studies is to provide sufficient evidence of the drug's safety to regulatory agencies like the U.S. Food and Drug Administration (FDA). als.net The data from these studies form a critical part of the IND application. criver.com

The IND-enabling program for a compound like Vestipitant Mesylate would typically include:

Pharmacology Studies: These studies aim to characterize the drug's mechanism of action and its effects on the body. For Vestipitant, this would involve confirming its antagonist activity at the NK1 receptor and evaluating its efficacy in relevant animal models of nausea, anxiety, or other targeted indications. allucent.com

Pharmacokinetic Studies: These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, examine how the body processes the drug. als.net This includes determining how the drug is absorbed, where it distributes in the body, how it is metabolized, and how it is eliminated. allucent.com This information is crucial for determining the appropriate dosing regimen in humans. wuxiapptec.com

Toxicology Studies: A battery of toxicology studies is conducted to identify potential adverse effects of the drug. allucent.com These are typically performed in two different animal species (one rodent and one non-rodent) and involve single-dose and repeated-dose studies to assess both acute and chronic toxicity. wuxiapptec.comiitri.org

Safety Pharmacology Studies: These studies specifically investigate the potential effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems. wuxiapptec.com

Genotoxicity Studies: These in vitro and in vivo tests are designed to determine if the drug candidate has the potential to damage genetic material. wuxiapptec.com

The successful completion of these IND-enabling studies, demonstrating a reasonable safety profile and a sound scientific rationale, is a prerequisite for initiating Phase 1 clinical trials in humans. als.netcriver.com

Comprehensive Preclinical Data Packages for Regulatory Submissions

The submission of a comprehensive preclinical data package to regulatory authorities, such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), is a pivotal step in the drug development lifecycle. tmcpharma.comstraive.com This dossier is a formal request to begin clinical trials in humans and must contain extensive data demonstrating the compound's safety and potential efficacy based on non-clinical studies. tmcpharma.comsec.gov

For a compound like this compound, the preclinical data package would be expected to include:

Pharmacology Studies: Detailed in vitro and in vivo studies to characterize the mechanism of action, potency, and selectivity of vestipitant as an NK1 receptor antagonist. This would involve receptor binding assays and functional assays to demonstrate its effect on the target.

Pharmacokinetic Studies: These studies describe the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models. Understanding the pharmacokinetic profile is crucial for predicting how the drug will behave in the human body.

Toxicology Studies: A battery of toxicology tests is required to assess the safety profile of the drug candidate. These include single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent) to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials.

Safety Pharmacology Studies: These studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. Core battery tests typically assess effects on the cardiovascular, respiratory, and central nervous systems.

The following table summarizes the key components of a preclinical data package for a regulatory submission, using this compound as an illustrative example.

Data Package Component Objective Examples of Studies for this compound
Pharmacology To demonstrate the mechanism of action and efficacy in non-clinical models.In vitro receptor binding assays to confirm high affinity and selectivity for the NK1 receptor. In vivo animal models of emesis to show anti-nausea effects.
Pharmacokinetics (ADME) To characterize the absorption, distribution, metabolism, and excretion of the drug.Studies in rats and dogs to determine oral bioavailability, plasma protein binding, metabolic pathways, and routes of elimination.
General Toxicology To assess the overall toxicity profile of the drug with single and repeated doses.Single-dose toxicity studies in mice and rats. Repeated-dose (e.g., 28-day) toxicity studies in rats and dogs to identify any target organ toxicity.
Safety Pharmacology To identify potential adverse effects on vital organ systems.Cardiovascular studies (e.g., hERG assay, telemetry in conscious animals), respiratory function tests, and neurobehavioral assessments.
Genotoxicity To evaluate the potential of the drug to cause genetic mutations or chromosomal damage.Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.
Reproductive Toxicology To assess the potential effects on fertility and embryonic-fetal development.Fertility and early embryonic development studies, and embryofetal development studies in relevant animal species.

This table is a generalized representation of a preclinical data package and does not represent actual proprietary data for this compound.

The goal of this comprehensive data package is to provide a clear and convincing argument to regulatory bodies that the potential benefits of this compound outweigh the risks, thereby justifying the initiation of clinical trials in humans. tmcpharma.com

Good Laboratory Practice (GLP) Compliance in Preclinical Assessments

Good Laboratory Practice (GLP) refers to a set of principles that provides a framework within which to plan, perform, monitor, record, report, and archive non-clinical safety studies. eumc.ac.kr Adherence to GLP is a regulatory requirement for preclinical studies intended to support research or marketing permits for products regulated by government agencies such as the FDA. nih.govfda.gov The primary purpose of GLP is to ensure the quality, integrity, and reliability of the data submitted. eumc.ac.kr

For the preclinical assessment of this compound, all pivotal safety studies submitted to regulatory authorities must be conducted in compliance with GLP regulations. kcasbio.com This has several critical implications for the conduct of these studies:

Standard Operating Procedures (SOPs): Every aspect of the study, from animal care and housing to data collection and analysis, must be governed by detailed SOPs. This ensures consistency and reproducibility of the experimental procedures.

Qualified Personnel: The individuals conducting the studies must have the necessary education, training, and experience to perform their assigned functions.

Quality Assurance Unit (QAU): An independent QAU is responsible for monitoring the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations.

Documentation and Record-Keeping: Meticulous and contemporaneous documentation of all study activities is required. This includes raw data, study protocols, and final reports, which must be archived for a specified period.

Test Article Characterization: The identity, strength, purity, and composition of the test article (this compound) must be thoroughly characterized to ensure that the correct substance is being tested.

The following table outlines the key principles of GLP and their application in the preclinical assessment of a compound like this compound.

GLP Principle Description Application to this compound Preclinical Studies
Test Facility Organization and Personnel Defines the responsibilities of management, the study director, and study personnel. oecd.orgA designated study director would have overall responsibility for the scientific conduct of each this compound preclinical safety study.
Quality Assurance Program Requires an independent Quality Assurance Unit (QAU) to monitor the study conduct and ensure compliance with GLP principles. oecd.orgThe QAU would conduct inspections of study procedures and audit the final report for each this compound study to ensure data integrity.
Facilities Specifies requirements for the design and maintenance of animal rooms, laboratories, and other facilities to prevent contamination and ensure proper study conduct.Animal facilities housing subjects for this compound toxicology studies would have controlled environmental conditions (temperature, humidity, light cycle).
Apparatus, Materials, and Reagents Requires that equipment used in the study is properly calibrated, maintained, and suitable for its intended purpose.Analytical balances, chromatographs, and other instruments used to analyze samples from this compound studies would undergo regular calibration and performance checks.
Test Systems Pertains to the care, housing, and identification of the animal models used in the studies.Animals used in this compound studies would be uniquely identified, and their health status would be monitored throughout the study.
Test and Reference Items Governs the characterization, handling, and storage of the test article (the drug being studied) and any reference substances.The purity and stability of the this compound batch used in the studies would be documented, and its proper storage conditions would be maintained.
Standard Operating Procedures (SOPs) Mandates that written procedures are in place for all routine study activities. eumc.ac.krDetailed SOPs would exist for dose administration, blood collection, clinical observations, and histopathological examination in the this compound studies.
Performance of the Study Outlines the requirements for the study plan (protocol), conduct of the study, and data collection.Each preclinical safety study of this compound would be conducted according to a detailed, pre-approved protocol.
Reporting of Study Results Specifies the content of the final study report, which should provide a complete and accurate account of the study and its findings.The final report for each this compound study would include a description of the methods, results, and a conclusion signed by the study director.
Storage and Retention of Records and Materials Requires the archiving of all study-related records and materials for a defined period.All raw data, protocols, reports, and specimens from the this compound preclinical studies would be securely archived.

This table illustrates the application of GLP principles and is not based on specific, non-public information about this compound's development.

Translational Research Concepts Applied to Vestipitant Mesylate

Bridging Basic Science and Preclinical Development

The transition from basic science to preclinical development is a pivotal step in drug discovery, requiring the validation of a compound's mechanism of action and its potential therapeutic effects in relevant biological systems.

Preclinical Models for Translational Relevance to Human Pathophysiology

The development of Vestipitant (B1683824) Mesylate has relied on various preclinical models to assess its efficacy across different potential indications. These models are designed to replicate aspects of human diseases, providing a platform to study the drug's pharmacological effects. For instance, in the exploration of Vestipitant's anxiolytic properties, preclinical models of anxiety were likely employed to demonstrate its ability to modulate behavioral responses associated with fear and stress. ncats.ioallfordrugs.com

For its investigation in tinnitus, animal models that mimic the phantom perception of sound were crucial. nih.gov However, it is acknowledged that the translation from these animal models to the human experience of chronic tinnitus can be challenging. nih.gov Similarly, preclinical studies for its potential use in insomnia would have involved models that assess sleep architecture and continuity. ncats.io The selection of these models is a critical aspect of translational science, aiming to maximize the predictive value for clinical outcomes. The utility of NK1 receptor blockade in alleviating anxiety and potentially depression is supported by the in vivo activity observed in such models. biocat.comallfordrugs.com

Application of Translational Science Principles in Drug Candidate Selection

The selection of a drug candidate for further development is a multi-faceted process guided by translational science principles. This involves a rigorous evaluation of a compound's potency, selectivity, pharmacokinetic properties, and in vivo activity. ncats.ioallfordrugs.com Vestipitant was identified as one of the most potent and selective NK1 receptor antagonists discovered, a key factor in its advancement. ncats.iobiocat.comallfordrugs.com

Translational research emphasizes the importance of a "Go/No-Go" decision-making process throughout preclinical development, utilizing objective endpoints to assess the potential of a drug candidate. neuropsychiatric-drug-development.com This involves regular evaluation of data from various studies to determine if the compound meets the predefined criteria to proceed to the next stage. The aim is to align physiological findings with psychological or pathological endpoints, a core tenet of modern neuropsychiatric drug discovery. nih.govresearchgate.net

Biomarker Identification and Validation in Preclinical Settings

Biomarkers are essential tools in translational research, providing measurable indicators of a biological state or condition. They play a crucial role in understanding a drug's mechanism of action, assessing its pharmacodynamic effects, and informing clinical trial design.

Exploration of Pharmacodynamic Biomarkers Reflecting NK1R Modulation

For a neurokinin-1 (NK1) receptor antagonist like Vestipitant, pharmacodynamic (PD) biomarkers are critical to confirm target engagement and to understand the relationship between drug exposure and biological effect. One of the key methods to assess the in vivo activity of NK1 receptor antagonists is through receptor occupancy (RO) studies. These studies, often conducted using neuroimaging techniques in preclinical models, measure the percentage of NK1 receptors in the brain that are bound by the drug at various doses and time points. aacrjournals.org

For example, studies on other NK1 receptor antagonists like aprepitant (B1667566) have used such models to determine the relationship between plasma concentration and brain NK1 receptor occupancy. aacrjournals.orgnih.gov This information is vital for predicting the therapeutic dose range in humans. Another preclinical model used to assess the pharmacodynamic activity of NK1 receptor antagonists is the gerbil foot-tapping model, which is a well-characterized response to NK1 receptor activation. researchgate.net Inhibition of this behavior serves as a functional biomarker of NK1 receptor blockade.

Furthermore, the modulation of substance P-mediated signaling pathways can be explored as a source of pharmacodynamic biomarkers. For instance, Vestipitant has been shown to potently block substance P-mediated phosphorylation of the extracellular signal-regulated kinase (ERK). ncats.io Measuring the levels of phosphorylated ERK in relevant tissues in preclinical models could serve as a direct biomarker of Vestipitant's activity at the cellular level.

Preclinical Biomarker Data for Informing Clinical Study Design (conceptual)

The data generated from preclinical biomarker studies are conceptually invaluable for designing efficient and informative clinical trials. Early identification of predictive biomarkers can help in stratifying patient populations and optimizing the chances of demonstrating a drug's efficacy. crownbio.com

Biomarker TypePreclinical ApplicationPotential Clinical Utility
Receptor Occupancy (RO) Determine the relationship between drug dose, plasma concentration, and target engagement in the brain of animal models.Guide dose selection in early-phase clinical trials to ensure adequate target engagement.
Functional Behavioral Models Assess the functional consequences of NK1 receptor blockade (e.g., inhibition of gerbil foot-tapping).Provide proof-of-concept for the drug's mechanism of action and potential efficacy.
Molecular Pathway Modulation Measure the downstream effects of NK1 receptor antagonism (e.g., inhibition of pERK).Serve as a pharmacodynamic marker to monitor the biological activity of the drug in patients.

This table is based on conceptual applications of biomarker data in drug development.

By establishing a clear link between a biomarker and the clinical endpoint in preclinical models, researchers can use this biomarker as a surrogate endpoint in early clinical studies, potentially accelerating the development process. fiercebiotech.com For example, demonstrating a certain level of NK1 receptor occupancy that correlates with an anxiolytic effect in animals could inform the target occupancy level to be achieved in human anxiety studies.

Theoretical Frameworks and Models for Translational Research

The field of translational research is guided by several theoretical frameworks and models that aim to improve the success rate of drug development. These frameworks emphasize a more integrated and iterative approach, moving away from a linear progression from bench to bedside.

One such framework is the Research Domain Criteria (RDoC) initiative from the National Institutes of Health (NIH), which encourages a shift from traditional diagnostic categories to a focus on underlying biological systems and dimensions of functioning. nih.govresearchgate.net This approach is particularly relevant for neuropsychiatric disorders, where the underlying pathophysiology is often complex and heterogeneous. mdpi.com In the context of Vestipitant, this could mean studying its effects on specific neurobiological circuits involved in anxiety or sleep regulation, rather than focusing solely on a broad diagnostic label.

Another important concept is the "three-pillar" model of drug development, which integrates preclinical efficacy, safety, and clinical trial design. This model highlights the need for continuous feedback between these three pillars to de-risk the development process. Advances in neuroimaging and the identification of biomarkers are key components of this model, allowing for a more data-driven approach to decision-making. nih.govresearchgate.net The development of Vestipitant, with its investigation across multiple indications, reflects a strategy of exploring the compound's potential in various contexts, a process that benefits from these integrated translational frameworks. ncats.ioallfordrugs.com

Application of Translational Research Pipelines to NK1R Antagonist Development

The development of neurokinin-1 receptor (NK1R) antagonists like vestipitant mesylate has been heavily reliant on translational research pipelines to bridge the gap between preclinical findings and clinical outcomes. premier-research.com The core of this process involves a strategic, cross-functional approach that integrates nonclinical data with clinical trial design and regulatory strategy. premier-research.com

The initial stages of developing NK1R antagonists often involve identifying the therapeutic target and validating its role in disease pathology. drugbank.com For instance, the NK1R and its endogenous ligand, substance P, are known to be involved in neuroinflammation and pain pathways. researchgate.netnih.gov Preclinical models, such as animal models of dry eye disease or intracerebral hemorrhage, have been instrumental in demonstrating the potential of NK1R antagonists to ameliorate disease severity by modulating the immune response. nih.govnih.gov These studies provide the foundational "proof-of-concept" that is a critical step in translational research. nih.gov

A significant hurdle in the development of any drug is determining the appropriate dosage and assessing its safety profile. Translational pharmacology plays a key role here by using nonclinical data to inform first-in-human (FIH) studies and subsequent clinical trial designs. premier-research.com This includes pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict how the drug will be absorbed, distributed, metabolized, and excreted in humans, and to estimate the therapeutic dose range.

The development of vestipitant has seen it investigated for a range of conditions, including postoperative nausea and vomiting (PONV), tinnitus, insomnia, depression, and anxiety. allfordrugs.comncats.io This broad spectrum of potential applications highlights a translational approach where a compound's mechanism of action is leveraged across different disease states that share a common underlying pathway, in this case, the NK1R system. For example, the rationale for testing vestipitant in insomnia stems from data suggesting the involvement of substance P and NK1 receptors in arousal and sleep regulation. nih.gov

However, the translation from promising preclinical data to clinical success is not always linear. While vestipitant showed anxiolytic properties and a good safety profile in early studies, it did not prove effective in treating tinnitus in clinical trials. allfordrugs.comncats.io This underscores a key challenge in translational research: the predictive validity of preclinical models.

Below is a table summarizing the clinical trial phases and indications for vestipitant, illustrating the translational pathway from initial concept to clinical investigation.

PhaseIndicationStatusKey Findings/Rationale
Phase IIPostoperative Nausea and Vomiting (PONV)CompletedInvestigated as a treatment for breakthrough PONV after failed prophylaxis with ondansetron. patsnap.com
Phase IIPrimary InsomniaCompletedAssessed the efficacy of vestipitant on sleep maintenance. nih.govgsk-studyregister.com
Phase IITinnitusCompletedInvestigated as a monotherapy and in combination with paroxetine; found to be ineffective. allfordrugs.com
Phase IIAnxiety and DepressionDiscontinuedExplored due to the anxiolytic properties observed in early studies. allfordrugs.comspringer.com

Future Research Directions and Unexplored Avenues for Vestipitant Mesylate

Novel Preclinical Applications for NK1R Antagonism

The broad distribution of NK1 receptors in the nervous and immune systems suggests that the therapeutic utility of vestipitant (B1683824) may extend beyond its clinically evaluated indications.

Preclinical studies have already established a behavioral profile for vestipitant, demonstrating its potential in anxiety and mood disorders. Vestipitant possesses a high affinity for human NK1 receptors (pKi of 9.4) and effectively occupies central NK1 receptors, as shown in gerbil models with an inhibitory dose (ID50) of 0.11 mg/kg. nih.gov Its anxiolytic-like properties have been confirmed across multiple species and behavioral paradigms, including:

Attenuation of fear-induced foot-tapping in gerbils. nih.gov

Reduction of separation-induced distress vocalizations in guinea pigs. nih.gov

Decreased marble-burying behavior in mice. nih.gov

Anxiolytic effects in the Vogel conflict and fear-induced ultrasonic vocalization tests in rats. nih.gov

While these findings are robust, the burgeoning field of immuno-neuropsychiatry presents a significant and unexplored avenue for vestipitant research. There is mounting evidence of a strong correlation between immune system activation and neuropsychiatric disorders. nih.gov Given the role of Substance P and NK1R in neuroinflammatory processes, future preclinical research should investigate the effects of vestipitant in models of neuroinflammation. nih.govmdpi.com Such studies could explore its potential to modulate microglial activation and cytokine release, providing a mechanistic link between NK1R antagonism and the amelioration of psychiatric symptoms driven by immune dysregulation.

The involvement of Substance P in nociceptive pathways is well-documented, positioning NK1R antagonists as promising candidates for analgesia. Preclinical evidence demonstrates that vestipitant can abrogate nociception in the formalin test in gerbils, a model that encompasses both acute inflammatory pain and tonic pain. nih.gov This finding provides a solid foundation for expanding research into more complex and persistent pain states.

Future preclinical studies should focus on evaluating vestipitant in established models of chronic pain, which remain a significant area of unmet medical need. painrelief.comnih.govnih.gov These could include:

Neuropathic Pain Models: Such as chronic constriction injury (CCI) or spared nerve injury (SNI), to determine if vestipitant can alleviate allodynia and hyperalgesia associated with nerve damage. aginko.commdpi.com

Chronic Inflammatory Pain Models: Including adjuvant-induced arthritis or collagen-induced arthritis, to assess its disease-modifying and symptom-relieving effects in conditions with a persistent inflammatory component. aginko.com

Furthermore, building on preclinical studies of other NK1R antagonists like aprepitant (B1667566), which showed anti-inflammatory activity in a cotton pellet granuloma model, direct investigation into vestipitant's systemic anti-inflammatory effects is warranted.

Comparative Preclinical Analysis with Other NK1R Antagonists

To better understand the unique therapeutic potential of vestipitant, direct comparative studies with other NK1R antagonists are essential.

A key preclinical study demonstrated that the anxiolytic-like actions of vestipitant were mimicked by other selective NK1R antagonists, including CP-99,994, L-733,060, and GR205,171, in various behavioral models. nih.gov This suggests a class effect for efficacy in these paradigms. However, subtle but therapeutically meaningful differences in potency, receptor kinetics, and off-target effects may exist.

A critical gap in the current knowledge is the lack of detailed, side-by-side comparisons of the pharmacokinetic and pharmacodynamic (PK/PD) profiles of vestipitant against other agents like aprepitant or casopitant. Future research should aim to characterize these differences. Understanding the relationship between plasma concentration, central NK1R occupancy, and the time course of pharmacological effects is crucial for optimizing dosing strategies and predicting clinical outcomes. catapult.org.uk A study focusing on conformationally restricted analogues of vestipitant highlighted the importance of the PK profile for in vivo efficacy, a principle that should be extended to comparative analyses. nih.gov

Table 1: Preclinical Behavioral Efficacy of Vestipitant Compared to Other NK1R Antagonists nih.gov
Preclinical ModelSpeciesVestipitant EffectEffect Mimicked by Other NK1R Antagonists (CP-99,994, L-733,060, GR205,171)
Fear-Induced Foot-TappingGerbilAttenuationYes
Separation-Induced Distress VocalizationsGuinea PigAttenuationYes
Marble-Burying BehaviorMouseAttenuationYes
Vogel Conflict TestRatAnxiolytic ActionYes

Exploring vestipitant in combination with other therapeutic agents could unlock synergistic effects and address complex disease states. While a clinical study has explored vestipitant in combination with paroxetine for tinnitus, the preclinical landscape for combination therapy remains entirely unexplored.

Future preclinical research should investigate the synergistic potential of vestipitant with standard-of-care medications in relevant disease models. nih.gov For example:

In Chronic Pain: Combining vestipitant with non-steroidal anti-inflammatory drugs (NSAIDs) or gabapentinoids could be assessed in neuropathic pain models to see if the combination allows for greater efficacy or dose reduction of one or both agents. sciresjournals.com

In Neuropsychiatry: Co-administration with selective serotonin (B10506) reuptake inhibitors (SSRIs) or other anxiolytics could be studied in chronic stress or anxiety models to determine if the combination produces a faster onset of action or a superior anxiolytic effect.

Advanced Preclinical Methodologies and Computational Approaches

The application of modern drug discovery tools could significantly accelerate the exploration of vestipitant's therapeutic potential. To date, there is a lack of published research applying advanced computational methods specifically to vestipitant.

Future research should leverage in silico techniques to refine our understanding of vestipitant's interaction with the NK1 receptor and to guide the discovery of novel analogues. mdpi.com Potential applications include:

Molecular Docking and Dynamics Simulations: To visualize the precise binding mode of vestipitant within the NK1 receptor and compare its stability and interaction profile with that of other antagonists. This can help explain differences in potency and selectivity.

Pharmacophore Modeling and 3D-QSAR: Using the known structure of vestipitant and its analogues, computational models can be built to identify the key structural features required for high-affinity binding. mdpi.com

Virtual Screening: These models can then be used to screen large compound libraries in silico to identify novel molecules with potentially superior properties, such as improved brain penetration or optimized PK profiles. frontiersin.org

A study that developed and characterized constrained analogues of vestipitant demonstrated the value of medicinal chemistry efforts in optimizing compound properties. nih.gov Integrating advanced computational approaches into this process would represent a powerful strategy for unlocking the full potential of this chemical scaffold.

In Silico Modeling for Drug Discovery and Development Optimization

In silico modeling, which utilizes computer simulations, is a powerful tool to accelerate and refine the drug development process for compounds like Vestipitant Mesylate. astrazeneca.com These computational approaches can be instrumental in predicting a drug's behavior and characteristics, thereby reducing the reliance on time-consuming and costly traditional experimental methods. astrazeneca.com

Key applications of in silico modeling for this compound could include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. This allows researchers to predict how different formulations might behave and to optimize its pharmacokinetic profile for improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of this compound and its biological activity. This understanding can guide the design of new analogues with enhanced potency or selectivity for the neurokinin-1 (NK1) receptor.

Molecular Docking Simulations: These simulations can visualize and predict how this compound binds to the NK1 receptor at a molecular level. This information is invaluable for understanding its mechanism of action and for designing novel compounds with improved binding affinity.

Interactive Data Table: Potential In Silico Approaches for this compound

Modeling TechniqueApplication for this compoundPotential Outcome
PK/PD ModelingSimulating ADME propertiesOptimized dosing regimens and formulations
QSAR StudiesRelating chemical structure to biological activityDesign of more potent and selective analogues
Molecular DockingVisualizing binding to the NK1 receptorEnhanced understanding of mechanism of action

Application of Organs-on-a-Chip Systems in Preclinical Metabolism Studies

Organs-on-a-chip are microfluidic devices that contain living cells in a three-dimensional environment, mimicking the structure and function of human organs. greyb.comfiercepharma.com These systems offer a more physiologically relevant platform for preclinical drug testing compared to traditional cell cultures or animal models. greyb.com

For this compound, organs-on-a-chip technology, particularly "liver-on-a-chip" models, could be transformative for preclinical metabolism studies. The liver is the primary site of drug metabolism, and these systems can provide critical insights into:

Metabolic Pathways: Identifying the specific enzymes responsible for breaking down this compound.

Metabolite Identification: Characterizing the chemical structures of the metabolites formed.

Drug-Drug Interactions: Assessing the potential for this compound to interfere with the metabolism of other drugs, and vice versa.

Hepatotoxicity Screening: Evaluating the potential for this compound or its metabolites to cause liver damage.

The use of organs-on-a-chip could lead to a more accurate prediction of human metabolic profiles early in the development process, reducing the risk of failures in later clinical trial stages. greyb.com

Intellectual Property Landscape and Academic Research Opportunities

The intellectual property surrounding this compound, primarily in the form of patents, plays a crucial role in its commercial development and also defines the landscape for academic research. Understanding the patent status is key to identifying opportunities for both generic drug development and the exploration of novel analogues.

Analysis of Patent Expiry and Its Implications for Generic Drug Research

The expiration of patents for a brand-name drug, often referred to as the "patent cliff," opens the door for the development and marketing of generic versions. biospace.com This leads to increased competition and typically a significant reduction in the cost of the medication. The development of this compound was conducted by GlaxoSmithKline, and the patents protecting this compound will have a defined term.

While a specific patent expiration date for this compound is not publicly available in the provided search results, the general lifecycle of a pharmaceutical patent involves a period of market exclusivity for the innovator company. Once this period ends, other pharmaceutical companies can apply to regulatory bodies to produce generic versions, provided they can demonstrate bioequivalence to the original drug.

The implications of patent expiry for this compound would include:

Increased Affordability: Generic competition would likely make treatments involving this compound more accessible to a wider patient population.

New Formulation Development: Generic manufacturers may develop new formulations or delivery methods for vestipitant.

Further Clinical Research: The availability of a lower-cost generic version could spur new investigator-initiated trials to explore its efficacy in other conditions.

Freedom-to-Operate Analysis for Academic Research and Development of Analogues

For academic researchers, the patent landscape dictates their "freedom to operate"—their ability to conduct research and develop new chemical entities without infringing on existing patents. A freedom-to-operate analysis for this compound analogues would involve a thorough examination of the patents held by GlaxoSmithKline and any other relevant intellectual property.

Key considerations for academic researchers include:

Scope of Patent Claims: The claims within the patents for this compound will define the specific chemical structures and uses that are protected. Research on analogues that fall outside the scope of these claims may be permissible.

Research Exemptions: Many jurisdictions have "safe harbor" or "research exemption" provisions that allow for academic research on patented compounds for non-commercial purposes. However, the specifics of these exemptions can vary.

Collaboration and Licensing: Academic institutions may have opportunities to collaborate with the patent holder or to license the technology for research and development purposes.

The development of novel analogues of Vestipitant could lead to compounds with improved properties, such as enhanced efficacy, better side-effect profiles, or new therapeutic applications. A careful navigation of the intellectual property landscape is essential for such academic endeavors to proceed.

Q & A

Q. What are the established protocols for synthesizing Vestipitant Mesylate with high purity, and how are critical intermediates characterized?

this compound synthesis typically involves multi-step organic reactions, including condensation, salt formation, and purification. Key intermediates should be characterized using NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry. For example, mesylate salt formation requires stoichiometric control of methane sulfonic acid under anhydrous conditions . Elemental analysis (C, H, N) and X-ray diffraction (XRD) are recommended for crystalline structure validation .

Q. Which validated analytical methods are used to quantify this compound in preclinical formulations?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Method validation requires specificity (no interference from excipients), linearity (R² > 0.995 across 1–100 µg/mL), and precision (%RSD < 2.0) . Ruggedness testing across labs and analysts ensures reproducibility .

Q. How is receptor binding affinity (NK₁ antagonism) measured in vitro, and what controls are essential?

Radioligand displacement assays (e.g., [³H]-Substance P competition binding in CHO-K1 cells expressing human NK₁ receptors) are used. Controls include:

  • Negative control: Cells without ligand.
  • Positive control: Aprepitant (IC₅₀ ~0.1 nM). Data should be normalized to non-specific binding (1 µM cold ligand) and analyzed via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. What strategies resolve contradictory pharmacokinetic (PK) data between rodent and primate models for this compound?

Species-specific metabolic differences (e.g., CYP3A4 vs. CYP3A5 expression) require:

  • Interspecies scaling : Allometric principles (body weight⁰.⁷⁵) to adjust doses.
  • Mechanistic modeling : Incorporate hepatic extraction ratios and protein binding (e.g., 85% in humans vs. 78% in rats). Example: A 10 mg/kg rodent dose may equate to 2.5 mg/kg in primates after scaling .

Q. How can in vitro-in vivo correlation (IVIVC) models optimize dosing regimens for CNS penetration?

IVIVC models integrate:

  • Blood-brain barrier (BBB) permeability : PAMPA assay logPe values > -5.0.
  • Unbound fraction (fu) : Equilibrium dialysis (target fu > 0.1).
  • PK/PD simulations : Use software like NONMEM to predict brain E max (e.g., 80% NK₁ receptor occupancy at C trough = 50 ng/mL) .

Q. What statistical approaches validate efficacy in heterogeneous anxiety disorder cohorts?

Stratified randomization and mixed-effects models (e.g., ANOVA with baseline HAM-A scores as covariates) reduce variability. For non-responders, post hoc analyses using k-means clustering identify subpopulations (e.g., high cortisol vs. low BDNF subgroups) .

Methodological Guidance

Q. Designing a Phase II trial for this compound in treatment-resistant depression: How to balance efficacy and safety endpoints?

  • Primary endpoint : Change in MADRS score at Week 6 (Δ ≥ 3 points vs. placebo).
  • Safety : Monitor QT prolongation (baseline and Week 4 ECG) and liver enzymes (ALT/AST > 3× ULN triggers discontinuation).
  • Adaptive design : Interim analysis at 50% enrollment to adjust sample size (power ≥ 80%) .

Q. Optimizing solid dispersion formulations to enhance oral bioavailability: What parameters are critical?

  • Carrier selection : HPMCAS-LF or Soluplus® (glass transition temperature, T g > 100°C).
  • Drug loading : ≤30% w/w to prevent crystallization (confirmed by DSC).
  • Dissolution testing : USP II apparatus, 0.01 N HCl (pH 1.2), sink conditions. Target >85% release at 60 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.